molecular formula C20H30N11O16P3 B008763 P1,P3-Di(adenosine-5') triphosphate ammonium salt CAS No. 102783-40-4

P1,P3-Di(adenosine-5') triphosphate ammonium salt

Cat. No. B008763
M. Wt: 773.4 g/mol
InChI Key: PKSQTRWRSNNYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as phosphorothioate analogs of symmetrical di(nucleosid-5'-yl) triphosphates, involves direct condensation methods. For instance, base-protected nucleoside-5'-O-(2-thio-1,3,2-oxathiaphospholane) is condensed with anhydrous phosphoric acid in the presence of DBU to obtain P1,P3-bis-thio-analogs. These products are then deprotected and separated into individual P-diastereoisomers for further use (Kaczmarek et al., 2016).

Molecular Structure Analysis

The molecular structure of adenosine derivatives, including triphosphate salts, often features syn conformation in the adenine bases, contrasting with the anti geometry observed in other nucleotides. Crystal structure analysis of such compounds reveals specific conformations and stacking interactions that are crucial for their biological function (Padiyar & Seshadri, 1998).

Chemical Reactions and Properties

Chemical properties of P1,P3-Di(adenosine-5') triphosphate and its analogs include their interaction with specific enzymes such as Fhit hydrolase. The hydrolysis rates of these compounds by Fhit are significantly lower than those of the reference ATP, indicating their potential as molecular probes or therapeutic agents (Kaczmarek et al., 2016).

Physical Properties Analysis

The physical properties, such as crystallization patterns and solubility, of adenosine triphosphate derivatives can vary significantly depending on their specific structure and the presence of substituents. These properties are essential for understanding the compound's behavior in biological systems and potential applications.

Chemical Properties Analysis

The chemical behavior of P1,P3-Di(adenosine-5') triphosphate ammonium salt and related compounds is influenced by their interaction with metal ions and their ability to form complexes. These interactions are crucial for their biological activities and their potential use in various applications, including drug delivery systems (Qi et al., 2015).

Scientific Research Applications

  • Structural and Functional Analysis of Adenosine 5′-Monophosphoramidate : P1 and P2 are phosphorylated derivatives of adenosine 5′-monophosphoramidate, useful for analyzing its structure and function (Cooper, Baumgarten, & Schmidt, 1980).

  • Molecular Probes and Therapeutic Agents : P1,P3-bis-thio-analogs show promise as molecular probes and potential therapeutic agents. Their hydrolysis rates are influenced by the stereogenic phosphorus atoms configuration (Kaczmarek et al., 2016).

  • Potential NMN Adenylyltransferase Inhibitors : Dinucleoside polyphosphate NAD analogs, including variants of P1-(adenosine-5′)-P3-(nicotinamide riboside-5′)triphosphate, have potential as NMN adenylyltransferase inhibitors (Franchetti et al., 2003).

  • Mitochondrial ATP Monitoring : A tetraphenylethylene fluorophore-based probe, P2, demonstrates high sensitivity and stability for monitoring mitochondrial ATP levels in cells (Yang et al., 2023).

  • Synthesis of Ribonucleoside Di- and Triphosphates : This compound facilitates the high-yield synthesis of adenosine 3'-di- and -triphosphates, and guanosine tetraphosphate (ppGpp) (Kozarich, Chinault, & Hecht, 1975).

  • Differentiation between Ribose Phosphates : The orcinol-pentose reaction, involving P1 derivatives, effectively distinguishes between ribose-3-phosphate and ribose-5-phosphate, aiding in nucleotide structure analysis (Albaum & Umbreit, 1947).

  • Purine and Pyrimidine Receptor Activation : P1 receptors selectively bind adenosine, while P2 receptors activate purines and pyrimidines, indicating their roles in cellular signaling (Burnstock, 2007).

  • Synthesis of Unique Nucleotide Structures : Efficient synthesis methods for γ-methyl-capped guanosine 5′-triphosphate, using techniques involving P1,P3-Di(adenosine-5') triphosphate, offer unique structures for RNA studies (Kadokura et al., 1997).

  • Glioma Cell Proliferation and MAP Kinase Activation : P2YAC-receptor agonists, related to P1,P3-Di(adenosine-5') triphosphate, enhance the proliferation of rat C6 glioma cells via mitogen-activated protein kinase activation (Claes et al., 2001).

  • Influence on Hemoglobin Oxygen Affinity : Organic and inorganic phosphates, including this compound, can modulate human hemoglobin's oxygen affinity, affecting its functional properties in stored blood (Chanutin & Curnish, 1967).

properties

IUPAC Name

azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSQTRWRSNNYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N11O16P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585122
Record name azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P1,P3-Di(adenosine-5') triphosphate ammonium salt

CAS RN

102783-40-4
Record name azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 2
Reactant of Route 2
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 3
Reactant of Route 3
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 4
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 5
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 6
P1,P3-Di(adenosine-5') triphosphate ammonium salt

Citations

For This Compound
2
Citations
AL García-Villalón, N Fernández… - Experimental …, 2012 - journals.sagepub.com
Diadenosine triphosphate (Ap3A) is a vasoactive mediator stored in platelet granules that may be released during coronary ischemia–reperfusion. To study its coronary effects in such …
Number of citations: 4 journals.sagepub.com
NK Tavares, CM VanDrisse… - Molecular …, 2018 - Wiley Online Library
Several of the enzymes involved in the conversion of adenosylcobyric acid (AdoCby) to adenosylcobamide (AdoCba) are yet to be identified and characterized in some cobamide (Cba)…
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.